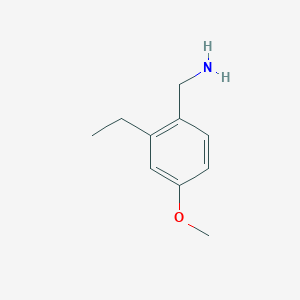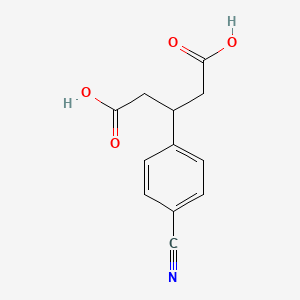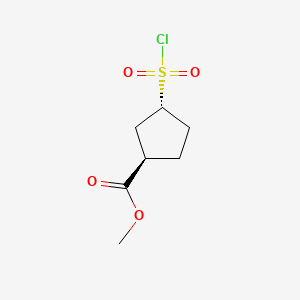![molecular formula C15H21ClN4O3 B13574025 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is a chemical compound used in scientific research. It offers versatility in various applications due to its unique properties, making it a valuable tool for studying biological processes, drug development, and more .
Méthodes De Préparation
The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-(5-chloropyrazine-2-carbonyl)piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study biological processes and interactions at the molecular level.
Medicine: It plays a role in drug development and testing, helping researchers understand the effects of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
- tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
These compounds share similar structures but differ in their specific functional groups and properties. The unique properties of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate make it particularly valuable for certain applications .
Propriétés
Formule moléculaire |
C15H21ClN4O3 |
|---|---|
Poids moléculaire |
340.80 g/mol |
Nom IUPAC |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-5-4-6-20(9-10)13(21)11-7-18-12(16)8-17-11/h7-8,10H,4-6,9H2,1-3H3,(H,19,22) |
Clé InChI |
ZPJHMSPQJKBWKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


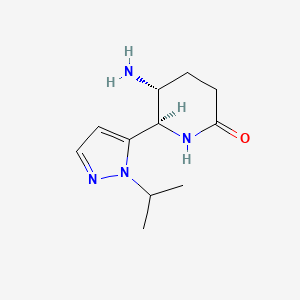
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
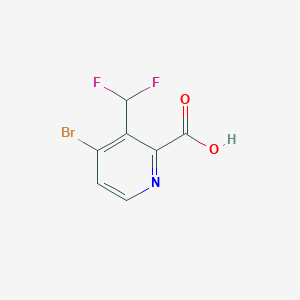

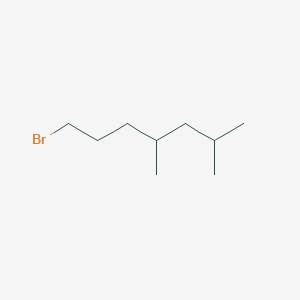
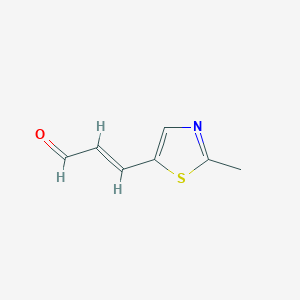
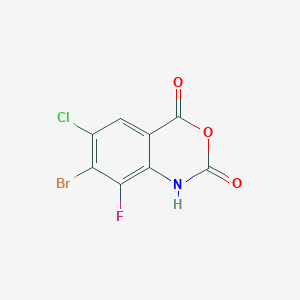

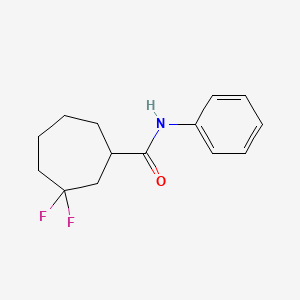

![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
